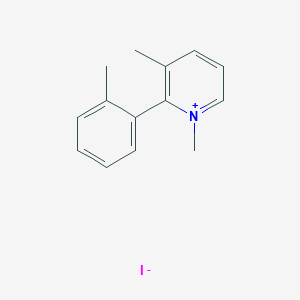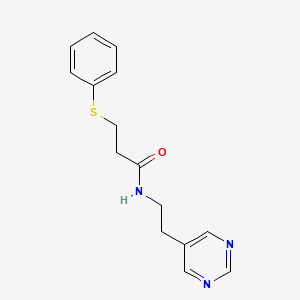
3-(苯硫)-N-(2-(嘧啶-5-基)乙基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the sequence of reactions .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including the arrangement of atoms and the lengths and angles of bonds. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and stability. It also includes studying the compound’s reactivity with other substances .科学研究应用
合成和化学性质
- 嘧啶衍生物的一步合成:Harutyunyan 等人 (2015) 的研究涉及合成各种嘧啶衍生物,包括与 3-(苯硫基)-N-(2-(嘧啶-5-基)乙基)丙酰胺相关的化合物,使用取代的 3-(2-苯基嘧啶-5-基)丙酸和芳香胺。这证明了其在有机合成领域的潜力(Harutyunyan 等人,2015)。
- 嘧啶-4-胺类杀菌剂的开发:Liu 等人 (2023) 对嘧啶-4-胺类杀菌剂(3-(苯硫基)-N-(2-(嘧啶-5-基)乙基)丙酰胺所属的类别)的开发进行了一项研究,突出了其在农业应用中的潜力(Liu 等人,2023)。
生物活性与应用
- 除草活性:Liu 和 Shi (2014) 讨论了类似化合物的合成和评估,展示了中等到良好的选择性除草活性,表明了潜在的农业应用(Liu 和 Shi,2014)。
- 抗惊厥特性:Kamiński 等人 (2016) 合成了一系列具有潜在抗惊厥特性的丙酰胺衍生物,表明类似化合物具有可能的药用应用(Kamiński 等人,2016)。
分子结构和分析
- 电子结构和分子组装:Acosta 等人 (2013) 研究了密切相关的嘧啶衍生物的分子结构和氢键组装,提供了对 3-(苯硫基)-N-(2-(嘧啶-5-基)乙基)丙酰胺等化合物的分子特性的见解(Acosta 等人,2013)。
相关化合物的合成
- 尼洛替尼的合成:王丛战 (2009) 对尼洛替尼(一种癌症治疗药物)合成的研究涉及一个可能与合成 3-(苯硫基)-N-(2-(嘧啶-5-基)乙基)丙酰胺等化合物相关的过程(王丛战,2009)。
潜在治疗应用
- 抗菌活性:Tumosienė 等人 (2012) 对类似于所讨论化合物的丙酰胺衍生物的唑衍生物的合成进行了研究,揭示了有希望的抗菌活性,表明了潜在的治疗应用(Tumosienė 等人,2012)。
其他见解
- ADP-核糖基化的化学探针:Lindgren 等人 (2013) 对使用类似于 3-(苯硫基)-N-(2-(嘧啶-5-基)乙基)丙酰胺的化合物对 ADP-核糖基转移酶的抑制剂的合成和评估进行的一项研究,可以提供将其用作生化研究中化学探针的见解(Lindgren 等人,2013)。
作用机制
Target of Action
Similar compounds have been found to inhibit cyclin-dependent protein kinases (cdks), especially cdk12 and/or cdk13 . These kinases play a crucial role in cell cycle regulation and transcriptional elongation.
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins .
Biochemical Pathways
If the compound does indeed target cdks, it could potentially affect pathways related to cell cycle regulation and transcriptional elongation .
Result of Action
If the compound inhibits cdks, it could potentially lead to cell cycle arrest and altered gene expression .
安全和危害
未来方向
属性
IUPAC Name |
3-phenylsulfanyl-N-(2-pyrimidin-5-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c19-15(7-9-20-14-4-2-1-3-5-14)18-8-6-13-10-16-12-17-11-13/h1-5,10-12H,6-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAYPLKTVZTTOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCC2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2801396.png)
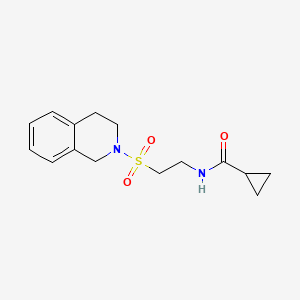
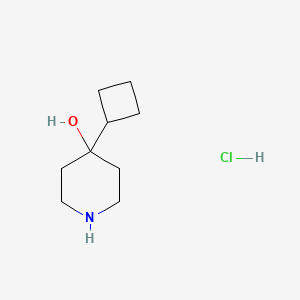
![methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2801402.png)
![Tert-butyl N-[[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate](/img/structure/B2801404.png)
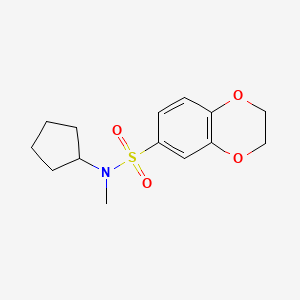
![3-methyl-N-[4-(tetrazolo[1,5-a]quinoxalin-4-ylthio)phenyl]benzamide](/img/structure/B2801406.png)
![2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol](/img/structure/B2801408.png)
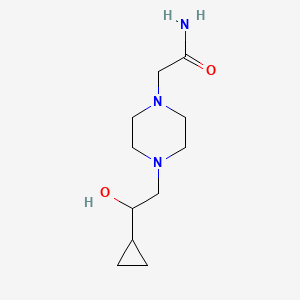
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B2801412.png)
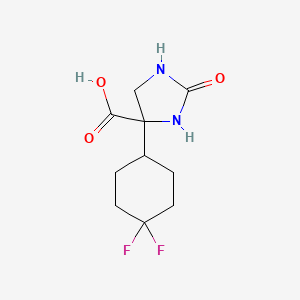
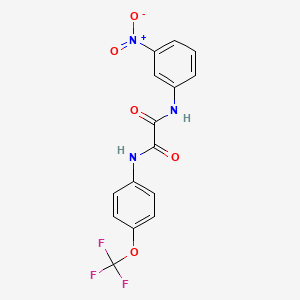
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2801416.png)
